PF-543 (Citrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

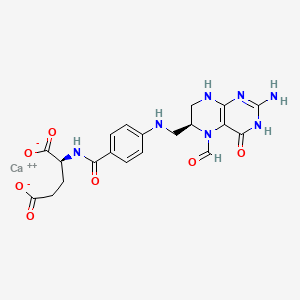

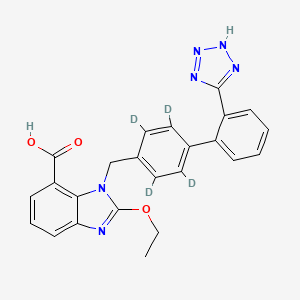

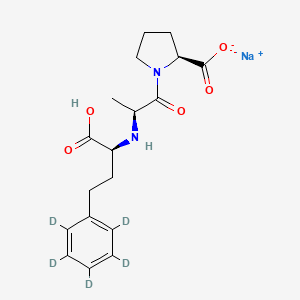

PF-543 Citrate is a potent, selective, reversible, and sphingosine-competitive SPHK1 inhibitor with an IC50 of 2 nM and a Ki of 3.6 nM . It has over 100-fold selectivity for SPHK1 over SPHK2 . PF-543 Citrate is also an effective potent inhibitor of sphingosine 1-phosphate (S1P) formation in whole blood with an IC50 of 26.7 nM . It induces apoptosis, necrosis, and autophagy .

Synthesis Analysis

The synthesis of PF-543 involves the transformation of the methyl group of PF-543 into hydrogen, fluorine, and hydroxy . PF-543 derivatives in which the methyl group was substituted by hydrogen and fluorine demonstrated SK1 inhibitory and anticancer activities similar to PF-543 .Molecular Structure Analysis

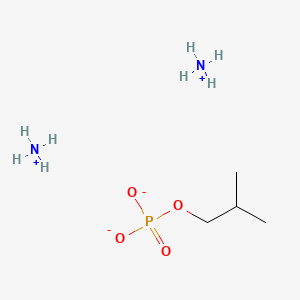

The molecular formula of PF-543 Citrate is C33H39NO11S . Its molecular weight is 657.73 .Chemical Reactions Analysis

PF-543 Citrate inhibits SphK1, leading to a decrease in the intracellular levels of S1P . This inhibition of SphK1 by PF-543 Citrate results in the induction of apoptosis, necrosis, and autophagy .Physical And Chemical Properties Analysis

PF-543 Citrate has a molecular formula of C33H39NO11S and a molecular weight of 657.73 . It is recommended to be stored at 4°C in sealed storage, away from moisture .Scientific Research Applications

Inhibitory Effect on Sphingosine Kinase 1 (SK1)

PF-543 is a potent inhibitor of SK1, with significant selectivity over SK2. Its role in diseases like multiple sclerosis, myocardial infarction, and colorectal cancer has been highlighted, emphasizing its potential therapeutic applications (Park et al., 2018).

Electrochemical Activity of Citrate

The chemical and electrochemical behaviors of citrate ions, particularly in relation to metal deposition processes, have been studied, providing insights into the interaction of citrate with various substances (Berkh et al., 2011).

Anti-Colorectal Cancer Activity

PF-543 exhibits potent anti-proliferative effects against colorectal cancer cells. It induces programmed necrosis rather than apoptosis, involving mitochondrial pathways. This mechanism suggests a novel approach for cancer treatment (Ju et al., 2016).

Use in Photo-Fenton Processes

Citrate-modified photo-Fenton processes have been investigated for disinfecting microalgae cultures, showing potential for environmental applications (Pulgarin et al., 2020).

Derivatives of PF-543

Studies on PF-543 derivatives, specifically those containing aliphatic side chains, have shown similar inhibitory effects on SK1 and antitumor activities as PF-543. These findings are significant for the development of new cancer therapies (Kim et al., 2019).

Citrate-Induced Aggregation for Ion Sensing

Research has explored the use of citrate-induced aggregation of conjugated polyelectrolytes for sensitive and selective detection of ions like aluminum in aqueous solutions (Wang et al., 2013).

Mechanism of Action

PF-543 Citrate works by inhibiting SphK1, a key enzyme in regulating sphingolipid metabolism . This inhibition disrupts the conversion of sphingosine to S1P, a molecule associated with the growth of cancer cells . The inhibition of SphK1 by PF-543 Citrate leads to a decrease in the intracellular levels of S1P, inducing apoptosis, necrosis, and autophagy .

Future Directions

PF-543 Citrate has been reported to demonstrate low anticancer activity in several cancers . Therefore, there is a need for the development of PF-543 derivatives that can increase anticancer activity . Targeting SPHK1 with PF-543 significantly inhibited the cell cycle and tumor growth in preclinical xenograft tumor models of NSCLC . This suggests that targeting SPHK1 may develop a therapeutic effect in tumor treatment .

Properties

IUPAC Name |

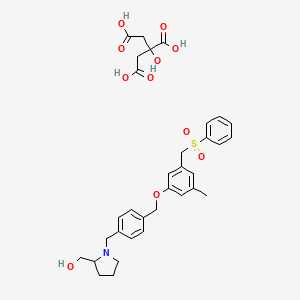

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t25-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXXWUWKNPXSGW-VQIWEWKSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856156 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-83-2 |

Source

|

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.